![molecular formula C24H26N4O4 B2566490 3-{4-[4-(4-acétylphényl)pipérazin-1-yl]-4-oxobutyl}quinazoline-2,4(1H,3H)-dione CAS No. 896373-76-5](/img/structure/B2566490.png)
3-{4-[4-(4-acétylphényl)pipérazin-1-yl]-4-oxobutyl}quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl}quinazoline-2,4(1H,3H)-dione is a complex organic compound that features a quinazoline core, a piperazine ring, and an acetylphenyl group
Applications De Recherche Scientifique
Activité antipsychotique atypique
La schizophrénie est un trouble psychotique complexe affectant environ 1 % de la population mondiale. Les symptômes caractéristiques comprennent des symptômes positifs (hallucinations, délires), négatifs (alogie, anhédonie) et cognitifs (pensée lente, mauvaise mémoire) . L’introduction des antipsychotiques a révolutionné la prise en charge de la schizophrénie, mais ces agents provoquent souvent de graves effets secondaires en raison du blocage des récepteurs de la dopamine D2. Les chercheurs ont synthétisé une série de 4-{4-[2-(4-(2-substituéquinoxalin-3-yl)pipérazin-1-yl)éthyl]phényl} thiazoles comme agents antipsychotiques atypiques potentiels. Parmi ces composés, 12d, 11f et 10a ont présenté une meilleure activité antipsychotique atypique que le médicament standard rispéridone, avec des valeurs d’indice de Meltzer plus élevées .
Activité antifongique
Une autre voie de recherche concerne les propriétés antimicrobiennes. Bien que le composé spécifique n’ait pas été étudié de manière approfondie, des dérivés de pipérazine apparentés ont été étudiés. Par exemple, le composé 7c a présenté une bonne activité antifongique parmi les composés de la chrome-2-one de pipérazine. Il a été évalué contre une cible protéique (PDB ID 3QLS) à l’aide de la modélisation moléculaire . Cependant, une exploration plus approfondie du potentiel antifongique du composé est justifiée.
Autres activités biologiques
Bien que ne soient pas directement liées au composé que vous avez spécifié, il convient de noter que d’autres 6-substitués-4-méthyl-3-(4-arylpipérazin-1-yl)cinnolines ont été synthétisés comme agents antifongiques potentiels. Par exemple, les composés 9a et 9d ont présenté une activité fongicide contre la souche Candida galibrata ATCC 15126 . Bien que ces informations ne soient pas directement applicables au composé, elles mettent en évidence le contexte plus large de la recherche connexe.
Mécanisme D'action
Target of Action
Similar compounds have been reported to interact with dopamine d2 receptors and serotonin 5-ht2a receptors . These receptors play a crucial role in the regulation of mood and behavior.
Mode of Action
Compounds with similar structures have been reported to act as antagonists at dopamine d2 and serotonin 5-ht2a receptors
Biochemical Pathways
Dopamine and serotonin pathways, which are involved in mood regulation and behavior, could potentially be affected given the compound’s reported interaction with d2 and 5-ht2a receptors .
Result of Action
Based on its reported interaction with d2 and 5-ht2a receptors , it can be inferred that the compound may influence neural activity and potentially exert effects on mood and behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl}quinazoline-2,4(1H,3H)-dione typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced via a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the quinazoline intermediate.
Attachment of the Acetylphenyl Group: The acetylphenyl group is attached through a Friedel-Crafts acylation reaction, where acetyl chloride reacts with the piperazine derivative in the presence of a Lewis acid catalyst like aluminum chloride.
Final Assembly: The final compound is assembled by linking the piperazine derivative with the quinazoline core through a condensation reaction, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the acetyl group, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the quinazoline core or the acetyl group, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring, with reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Aluminum chloride (for Friedel-Crafts acylation), EDCI (for condensation reactions).
Major Products
- **
Propriétés
IUPAC Name |
3-[4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4/c1-17(29)18-8-10-19(11-9-18)26-13-15-27(16-14-26)22(30)7-4-12-28-23(31)20-5-2-3-6-21(20)25-24(28)32/h2-3,5-6,8-11H,4,7,12-16H2,1H3,(H,25,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRYSLKQSJPYPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCN3C(=O)C4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(4Z)-4-[(4-bromophenyl)methylidene]-2-(4-butoxyphenyl)-1-(3-chloro-2-methylphenyl)-4,5-dihydro-1H-imidazol-5-one](/img/structure/B2566410.png)
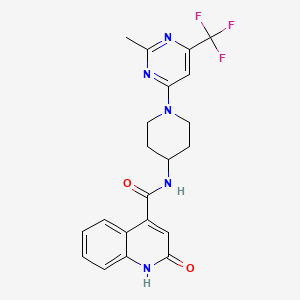
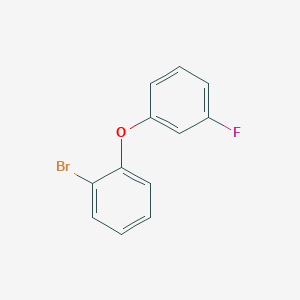
![3-(phenylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide](/img/structure/B2566414.png)

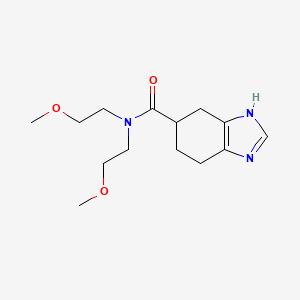
![4-chloro-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-3-nitrobenzamide](/img/structure/B2566418.png)

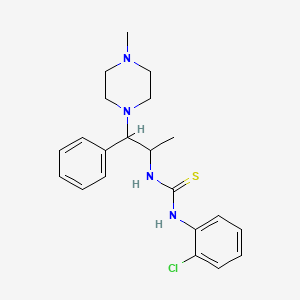
![3,4-difluoro-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B2566421.png)
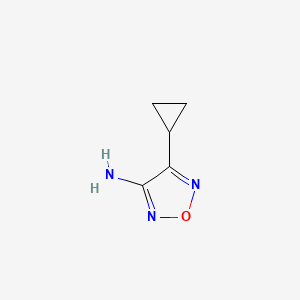
![2-amino-4-(4-chlorophenyl)-7-methyl-6-(3-morpholinopropyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2566425.png)
![1-{4-Ethoxy-3-[(2-imino-2,3-dihydro-1,3-thiazol-3-yl)methyl]phenyl}ethan-1-one hydrochloride](/img/structure/B2566429.png)
![5-[(3-chlorophenyl)methyl]-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2566430.png)
